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Compound of Interest

Compound Name: Opigolix

Cat. No.: B15570190 Get Quote

This guide provides a comparative overview of the pharmacokinetic profiles of two oral

gonadotropin-releasing hormone (GnRH) receptor antagonists: Opigolix (ASP1707) and

Linzagolix. While both compounds share a common mechanism of action, their development

trajectories have diverged, impacting the availability of comprehensive pharmacokinetic data.

Linzagolix has undergone extensive clinical evaluation, leading to regulatory approval in some

regions, whereas the development of Opigolix was discontinued during Phase II clinical trials.

[1][2][3][4] This guide summarizes the available data to aid researchers, scientists, and drug

development professionals in understanding the pharmacokinetic characteristics of these two

molecules.

Mechanism of Action
Both Opigolix and Linzagolix are non-peptide, small molecule antagonists of the gonadotropin-

releasing hormone (GnRH) receptor.[1][2][5] They competitively bind to GnRH receptors in the

anterior pituitary gland, thereby inhibiting the downstream signaling cascade that leads to the

release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6][7][8] This

suppression of gonadotropins results in a dose-dependent decrease in the production of

ovarian sex hormones, including estrogen and progesterone, which are implicated in the

pathophysiology of hormone-dependent conditions such as uterine fibroids and endometriosis.

[6][9][10]
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The following table summarizes the available pharmacokinetic parameters for Opigolix and

Linzagolix. It is important to note that detailed quantitative pharmacokinetic data for Opigolix
are limited in the public domain due to the discontinuation of its clinical development.[1][3]
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Pharmacokinetic
Parameter

Opigolix (ASP1707) Linzagolix

Route of Administration Oral Oral

Absorption
Orally active small molecule.[2]

[3]

Rapidly absorbed following

oral administration.[6]

Time to Peak Plasma

Concentration (Tmax)
Data not publicly available. Approximately 2 hours.[6][10]

Bioavailability Data not publicly available. High (80%).[10]

Food Effect Data not publicly available.

Bioavailability is not

significantly affected by food.

[11]

Distribution Data not publicly available.

Volume of distribution (Vd)

after multiple oral doses of

100mg or 200mg was 11.067 L

and 11.178 L, respectively.[6]

Protein Binding Data not publicly available.
Highly protein-bound (>99%),

primarily to albumin.[6]

Metabolism Data not publicly available.

Unchanged parent drug is the

predominant circulating

component in human plasma.

[6]

Excretion Data not publicly available.

Primarily excreted in the urine,

with approximately one-third

eliminated via the feces.[6]

Half-life (t½) Data not publicly available.
Approximately 15 hours

following multiple doses.[6][12]

Clearance (CL/F) Data not publicly available. Geometric mean apparent

clearance following multiple

oral doses of 100mg or 200mg

was 0.522 L/h and 0.499 L/h,

respectively.[6] The
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pharmacokinetics were

described by a 2-compartment

model with a CL/F of 0.422

L/h.[13]

Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of Opigolix and Linzagolix are

not publicly available. However, based on standard practices for oral small molecule drugs and

information from clinical trial registrations, the following general methodologies are typically

employed.

Phase I Clinical Trial Design
Pharmacokinetic parameters are primarily determined in Phase I clinical trials, which typically

involve a small number of healthy volunteers.[4][13] The study design often includes:

Single Ascending Dose (SAD) Studies: Participants receive a single dose of the drug at a

low level. If well-tolerated, the next cohort receives a higher dose. This helps to determine

the maximum tolerated dose and basic pharmacokinetic parameters.

Multiple Ascending Dose (MAD) Studies: Participants receive multiple doses of the drug over

a period of time to assess drug accumulation and steady-state pharmacokinetics.[14]

Absorption, Distribution, Metabolism, and Excretion
(ADME) Studies
To understand the complete disposition of a drug, human ADME studies are conducted, often

using a radiolabeled version of the drug (e.g., with 14C).[6][9][10][15] The general protocol

involves:

Administration: A single oral dose of the radiolabeled drug is administered to a small group of

healthy subjects.

Sample Collection: Blood, plasma, urine, and feces are collected at various time points.
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Analysis: Total radioactivity in the collected samples is measured to determine the extent of

absorption and routes of excretion. Metabolite profiling is conducted to identify the major

metabolic pathways.

Bioanalytical Methods
Quantification of the drug and its metabolites in biological matrices is crucial for

pharmacokinetic analysis. The standard method for small molecule drugs like Opigolix and

Linzagolix is:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and

specific technique is used to measure the concentrations of the parent drug and its

metabolites in plasma, urine, and other biological samples.[8][16] The method involves

sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase

extraction), chromatographic separation, and mass spectrometric detection.
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Caption: GnRH Signaling Pathway and the Mechanism of Action of Opigolix and Linzagolix.
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Caption: General Experimental Workflow for Pharmacokinetic Analysis of Oral Drugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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